Mass Spectrometric Distinction by Deuterium Labeling
D-Erythrose-d provides a clear mass spectrometric differentiation from unlabeled D-erythrose. Unlabeled D-erythrose has a molecular weight of 120.10 g/mol and is detected at m/z 119 [M-H]⁻ in negative ion mode [1]. In contrast, D-Erythrose-d2 (C4H6D2O4) has a molecular weight of 122.12 g/mol, yielding an m/z shift of +2 Da to m/z 121 [M-H]⁻ . This 2 Da difference allows for complete baseline resolution in MS detection, eliminating cross-talk between analyte and internal standard channels. The isotopic purity of D-Erythrose-d2 is typically ≥98 atom % D, ensuring that >98% of the molecules contain the specified deuterium label and minimizing isotopic interference .
m/z 121 vs 119
≥98 atom % D
| Evidence Dimension | Molecular weight and m/z ratio |
|---|---|
| Target Compound Data | MW 122.12 g/mol; m/z 121 [M-H]⁻ |
| Comparator Or Baseline | Unlabeled D-erythrose: MW 120.10 g/mol; m/z 119 [M-H]⁻ |
| Quantified Difference | +2 Da (m/z shift) |
| Conditions | Negative ion electrospray ionization (ESI-) LC-MS |
Why This Matters
The +2 Da mass shift ensures selective detection of the internal standard without interference from the unlabeled analyte, a prerequisite for accurate and precise quantitation in complex biological matrices.
- [1] Merck Index Online. D-Erythrose. Molecular Formula C4H8O4, Molecular Weight 120.10. View Source
